molecular formula C8H8BFO4 B1326306 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid CAS No. 603122-84-5

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid

Cat. No. B1326306
CAS RN: 603122-84-5
M. Wt: 197.96 g/mol
InChI Key: BKWRLCIYMAYFPA-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C8H8BFO4 . It is also known by other names such as 2-Fluoro-4-(methoxycarbonyl)benzeneboronic Acid .


Synthesis Analysis

While specific synthesis methods for 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid were not found, similar compounds like 4-Methoxycarbonylphenylboronic acid have been used in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid consists of 8 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is a solid at 20 degrees Celsius . Its purity, as determined by neutralization titration, ranges from 97.0 to 110.0% .

Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, allowing for the construction of complex organic molecules. The presence of the fluorine atom can influence the electronic properties of the molecule, making it a unique choice for synthesizing fluorinated derivatives with potential pharmaceutical applications.

Medicinal Chemistry: Drug Design and Development

In medicinal chemistry, this compound serves as a building block for drug design and development . Its boronic acid moiety can be used to create new chemical entities that may act as inhibitors or modulators of biological targets. The fluorine atom adds an element of bioisosterism, which is the replacement of one atom or group with another that has similar physical or chemical properties, potentially leading to improved efficacy or pharmacokinetic profiles.

Material Science: Fluorinated Polymer Synthesis

The compound’s utility extends to material science, where it can be used in the synthesis of fluorinated polymers . These polymers exhibit high chemical resistance and thermal stability, making them suitable for harsh environments. The methoxycarbonyl group can be utilized to introduce additional functional groups, tailoring the polymer’s properties for specific applications.

Catalysis: Ligand Development

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: can also be employed in the development of ligands for catalysis . The fluorine atom can modulate the electronic properties of the ligand, potentially enhancing the catalyst’s selectivity and activity. This is particularly useful in asymmetric catalysis, where the goal is to produce a chiral product with high enantiomeric excess.

Analytical Chemistry: Chromatographic Separations

In analytical chemistry, derivatives of this compound could be used to modify chromatographic stationary phases . The introduction of a fluorinated moiety can lead to improved separation of fluorinated compounds, which are often challenging to resolve due to their similar properties.

Agricultural Chemistry: Pesticide Development

The boronic acid group of 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid is of interest in the development of new pesticides . Boron-containing compounds have shown efficacy against a variety of pests, and the addition of a fluorine atom can enhance the compound’s activity and stability.

Environmental Science: Fluoride Ion Sensors

This compound may find application in environmental science as part of fluoride ion sensors . The boronic acid group can bind to fluoride ions, allowing for the detection and measurement of fluoride in water sources, which is crucial for monitoring water quality and safety.

Biochemistry: Protein Modification

Lastly, in biochemistry, 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid can be used for protein modification . The boronic acid moiety can form reversible covalent bonds with cis-diols on the surface of proteins, enabling the site-specific labeling or modification of proteins for various biochemical studies.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and possibly respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, seek medical advice or attention .

properties

IUPAC Name

(2-fluoro-4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWRLCIYMAYFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647604
Record name [2-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid

CAS RN

603122-84-5
Record name [2-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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